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molecular formula C23H39ClN2O4S B094829 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide CAS No. 16383-08-7

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B094829
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USH0000963

Procedure details

170 g of 4-chloro-3-nitro-N-hexadecylbenzenesulfonamide was dissolved in 640 ml of acetone. 79 g of potassium carbonate, 400 ml of polyethylene glycol, and 71 g of dimethylsulfuric acid were added to the solution. The admixture was heated under reflux for 5 hours. 240 ml of acetone was added to the solution. 870 ml of water was then added dropwise to the solution in such a manner that the temperature thereof was kept at 40° C. Upon cooling to room temperature, crystallization occurred. The crystals were filtered off, washed with water and methanol, and dried. (Yield: 169 g (97%); m.p.: 74°-75° C.)
Name
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:28]([O-:30])=[O:29].[C:31](=O)([O-])[O-].[K+].[K+].COS(=O)(=O)OC.O>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:31])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:9])=[O:10])=[CH:4][C:3]=1[N+:28]([O-:30])=[O:29] |f:1.2.3|

Inputs

Step One
Name
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
Quantity
170 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)NCCCCCCCCCCCCCCCC)[N+](=O)[O-]
Name
Quantity
640 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
polyethylene glycol
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
71 g
Type
reactant
Smiles
COS(OC)(=O)=O
Step Three
Name
Quantity
870 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The admixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
thereof was kept at 40° C
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N(CCCCCCCCCCCCCCCC)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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